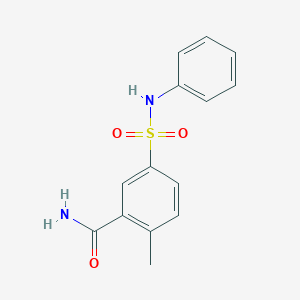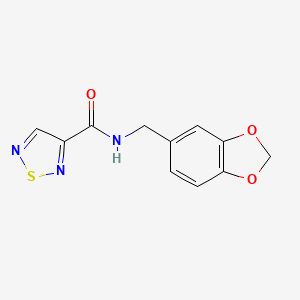
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MMQ is a quinoline derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide is not fully understood, but it has been suggested that 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide induces DNA damage and apoptosis in cancer cells. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antibacterial activities. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and stability. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize, making it readily available for use in research. However, 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide also has limited bioavailability, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide, including its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide may also have potential applications in other areas of research, such as neurology and infectious diseases. Further research is needed to fully understand the mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide and its potential applications in various fields of scientific research.
Synthesemethoden
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with 2-methylphenylacetic acid. The resulting intermediate is then reduced with sodium dithionite to produce the final product, 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide. The synthesis method has been optimized to produce a high yield of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurology, and infectious diseases. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-4-5-9-16(13)21-19(24)12-22-14(2)11-17(23)15-8-6-10-18(25-3)20(15)22/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUAEVRWHHKQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC(=O)C3=C2C(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)




![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
